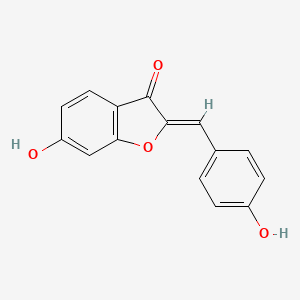

Hispidol

Description

Hispidol (6,4′-dihydroxyaurone) is a naturally occurring flavonoid belonging to the aurone subclass, isolated from leguminous plants such as Glycine max (soybean), Retama raetam, and Medicago truncatula . Structurally, it features a hydroxy substituent at the C-6 position on ring A and a para-hydroxy group on ring B. This compound exhibits diverse pharmacological activities, including monoamine oxidase (MAO) inhibition, anti-inflammatory effects, antioxidant properties, and modulation of BK (Big Potassium) channels, which are implicated in alcohol use disorder (AUD) and neurodegenerative diseases .

Notably, this compound demonstrates low micromolar MAO-B inhibitory activity (IC50 = 2.45 µM) with selectivity over MAO-A . It also enhances BK channel clustering in neurons, reducing ethanol-induced behavioral impairments and withdrawal symptoms in C. elegans and murine models .

Properties

CAS No. |

92439-14-0 |

|---|---|

Molecular Formula |

C15H10O4 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

(2E)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7+ |

InChI Key |

KEZLDSPIRVZOKZ-VGOFMYFVSA-N |

SMILES |

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O |

melting_point |

288 °C |

physical_description |

Solid |

solubility |

568.4 mg/L @ 25 °C (est) |

Origin of Product |

United States |

Preparation Methods

Cross-Aldol Condensation for Aurone Scaffold Formation

The core aurone structure of this compound is synthesized via acid-catalyzed cross-aldol condensation between 6-hydroxy-3-coumaranone and substituted aromatic aldehydes. This reaction proceeds under reflux conditions in acetone or ethanol, with yields influenced by the electronic nature of the aldehyde substituents. For example, methoxy-substituted aldehydes enhance electrophilicity, facilitating nucleophilic attack by the coumaranone enolate.

A representative synthesis involves:

-

Dissolving 6-hydroxy-3-coumaranone in anhydrous acetone with catalytic HCl.

-

Adding 4-hydroxybenzaldehyde dropwise under nitrogen atmosphere.

-

Refluxing at 60°C for 12 hours to afford this compound as a yellow precipitate.

This method allows for diversification of the ring-B substituents by varying the aldehyde component, enabling the production of analogs with tailored electronic and steric properties.

O-6 Alkylation for Functionalization

To enhance solubility or introduce pharmacophoric groups, this compound analogs undergo O-6 alkylation. This step involves reacting the phenolic hydroxyl group with aminoalkyl chlorides or bromides under basic conditions. For instance:

-

This compound is treated with 2-chloro-N,N-diethylethylamine in refluxing acetone with anhydrous K₂CO₃.

-

The product is converted to its HCl salt by adding acetyl chloride to an ethanolic solution, yielding the O-6 aminoalkyl derivative.

Table 1 summarizes key derivatives synthesized via this approach, highlighting the impact of alkyl chain length and amine substituents on bioactivity.

| Compound | Alkyl Chain Length (n) | Amine Substituent | MAO-B Inhibition (%) |

|---|---|---|---|

| 3aa | 1 | Diethylamine | 91.49 ± 0.27 |

| 3af | 2 | Pyrrolidine | 39.11 ± 0.96 |

| 3bc | 3 | Piperidine | 89.32 ± 1.12 |

Longer alkyl chains (n = 3) and cyclic amines (e.g., piperidine) improve MAO-B inhibition, likely due to enhanced hydrophobic interactions with the enzyme’s active site.

Biosynthetic Pathways in Medicago truncatula

This compound biosynthesis in plant cell cultures occurs via a metabolic spillover mechanism, where excess isoliquiritigenin (a chalcone precursor) is diverted into aurone production. Key steps include:

Precursor Accumulation

Elicitation of Medicago truncatula cell cultures with yeast extract upregulates phenylpropanoid pathway enzymes, leading to isoliquiritigenin accumulation. This chalcone is typically a precursor for flavonoids like liquiritigenin, but under high concentrations, it undergoes oxidative coupling to form this compound.

Peroxidase-Catalyzed Oxidation

Three peroxidases—MtPRX1, MtPRX2, and MtPRX3—catalyze the conversion of isoliquiritigenin to this compound. Recombinant MtPRX1 and MtPRX2 exhibit high aurone synthase activity in vitro, with optimal activity at pH 5.0 and 30°C. The reaction mechanism involves:

-

Single-electron oxidation of isoliquiritigenin’s phenolic group.

-

Intramolecular cyclization to form the benzofuranone core.

Table 2 compares the biosynthetic efficiency of peroxidases in M. truncatula:

| Enzyme | Substrate | Product | Reaction Rate (nmol/min/mg) |

|---|---|---|---|

| MtPRX1 | Isoliquiritigenin | This compound | 12.4 ± 0.8 |

| MtPRX2 | Isoliquiritigenin | This compound | 10.9 ± 0.6 |

| MtPRX3 | Isoliquiritigenin | Non-detectable | - |

Comparative Analysis of Synthesis Methods

Yield and Scalability

-

Chemical synthesis offers higher yields (60–85%) for gram-scale production but requires toxic solvents (e.g., DMF) and stringent anhydrous conditions.

-

Biosynthesis provides a “greener” alternative with yields dependent on precursor availability; however, isoliquiritigenin accumulation is transient, limiting large-scale applications.

Structural Diversity

Chemical methods enable precise control over ring-B substituents and O-6 functionalization, critical for optimizing drug-like properties. In contrast, biosynthetic routes produce native this compound, necessitating post-harvest modifications for diversification.

Applications and Implications

This compound derivatives show promise as multifunctional agents in neurodegenerative disease research. Compound 3bc (O-6-piperidinylpropyl this compound analog) inhibits MAO-B (IC₅₀ = 89 nM) and acetylcholinesterase (AChE; IC₅₀ = 1.2 µM), while suppressing neuroinflammation in microglial cells. These activities stem from:

Chemical Reactions Analysis

Types of Reactions

Hispidol undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and peroxidase enzymes are commonly used for oxidation reactions.

Reduction: Sodium borohydride is a typical reducing agent used in the reduction of this compound.

Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aurones, each with distinct chemical and biological properties .

Scientific Research Applications

Chemical Properties and Structure

Hispidol is classified as a 6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran derivative. Its structural configuration allows for various interactions with biological targets, making it a promising candidate for therapeutic applications.

Biological Activities

This compound exhibits a range of biological activities that are relevant to its applications in medicine:

- Monoamine Oxidase Inhibition : this compound has been identified as a selective inhibitor of monoamine oxidase A (MAO-A) and exhibits some activity against monoamine oxidase B (MAO-B). The compound's IC50 values indicate potential efficacy against neurodegenerative diseases like Alzheimer's and Parkinson's, where MAO inhibition can be beneficial .

- Anti-inflammatory Effects : this compound demonstrates significant anti-inflammatory properties by inhibiting TNF-α-induced adhesion of monocytes to colon epithelial cells. This mechanism suggests its potential application in treating inflammatory bowel disease (IBD) and other inflammatory conditions .

- Alcohol Use Disorder : Research indicates that this compound may modulate behaviors associated with alcohol consumption. In studies using Caenorhabditis elegans and mouse models, this compound administration showed promise in reducing alcohol intake and alleviating withdrawal symptoms .

Neurodegenerative Diseases

A series of studies have evaluated the efficacy of this compound analogs as potential treatments for neurodegenerative diseases. For instance, modifications to the this compound structure have led to compounds with enhanced selectivity for MAO-A inhibition, which may provide neuroprotective effects against oxidative stress associated with neurodegeneration .

Inflammatory Bowel Disease

In vivo studies demonstrated that oral administration of this compound significantly reduced symptoms of TNBS-induced colitis in rats. The results indicated a dose-dependent recovery in body weight and reduction in colon inflammation markers, positioning this compound as a candidate for further development in IBD therapies .

Alcohol Use Disorder

This compound's effects on behavior related to alcohol consumption were explored through animal models. The findings suggest that this compound can improve locomotion and reduce anxiety-like behaviors in ethanol-withdrawn mice, highlighting its potential role in treating AUD .

Data Table: Summary of this compound Applications

Mechanism of Action

Hispidol exerts its effects through multiple mechanisms:

Monoamine Oxidase Inhibition: This compound inhibits monoamine oxidase enzymes, which are involved in the oxidative catabolism of neurotransmitters.

Antioxidant Activity: The compound reduces the production of reactive oxygen species, thereby protecting neuronal cells from oxidative stress.

Anti-inflammatory Effects: This compound inhibits the activity of pro-inflammatory enzymes and reduces neuroinflammation.

Comparison with Similar Compounds

Maritimetin

- Structure : 6,3′,4′-Trihydroxyaurone.

- Activity: Exhibits dual A1/A2A adenosine receptor (AR) antagonism (A1 Ki = 3.47 µM; A2A Ki = 9.35 µM) but lacks MAO-B inhibition .

Aureusidin and Sulfuretin

- Structure : Aurones with hydroxyl/methoxy substitutions.

- Activity: Known for tyrosinase inhibition and antioxidant effects but show negligible MAO-B or BK channel activity .

- Comparison : Hispidol’s C-6 hydroxy group and ring-B substitution pattern confer unique MAO-B selectivity and BK channel interactions absent in these analogues .

Isoliquiritigenin

O<sup>6</sup>-Aminoalkyl-Hispidol Analogues

- Structural Modifications: Introduction of aminoalkyl chains at the O<sup>6</sup> position.

- Activity: Compound 3aa: Achieved 91.49% MAO-B inhibition at 10 µM, surpassing this compound’s activity . Compound 3ab: Reduced activity (45% inhibition) due to cyclic pyrrolidino substitution, highlighting the importance of linear aminoalkyl chains for potency .

- Comparison : These derivatives lose this compound’s MAO-A inhibitory tendency but gain enhanced MAO-B selectivity (>90% inhibition at 10 µM) .

Ring-B Methoxylated Analogues

- Structural Modifications : Methoxy groups substituted on ring B.

- Activity: Compound 1p: A this compound derivative with reversible MAO-B inhibition (IC50 = 0.82 µM) and anti-neuroinflammatory effects (NO and PGE2 suppression) .

- Comparison : Methoxylation improves blood-brain barrier permeability and neuroinflammation targeting, absent in this compound .

Functional Comparison with Non-Aurone Compounds

MAO Inhibitors: Selegiline and Rasagiline

BK Channel Modulators: NS11021

- Activity : Synthetic BK channel activator with anxiolytic effects.

- Comparison: this compound uniquely combines BK channel activation with MAO-B inhibition, addressing both ethanol withdrawal and neurodegenerative pathways .

Mechanistic Insights and Structural-Activity Relationships (SAR)

- MAO-B Inhibition: Ring-B para-hydroxy/methoxy groups are critical for MAO-B binding . O<sup>6</sup>-aminoalkyl chains enhance potency by interacting with the MAO-B substrate cavity .

- BK Channel Modulation: this compound stabilizes slo-1 (BK channel) aggregates via ctn-1-dependent mechanisms, improving ethanol withdrawal behaviors .

- Neuroinflammation: Methoxylated derivatives (e.g., 1p) inhibit microglial NO/PGE2 production, independent of this compound’s native structure .

Biological Activity

Hispidol, a natural product derived from various plant sources, has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy as a monoamine oxidase (MAO) inhibitor, and its anti-inflammatory properties.

Overview of this compound

This compound is primarily known for its role as a reversible inhibitor of monoamine oxidases, which are enzymes that degrade monoamine neurotransmitters. The oxidative catabolism of these neurotransmitters leads to the production of reactive oxygen species (ROS), contributing to neuronal cell death and cognitive decline. This compound's ability to inhibit MAOs positions it as a potential candidate for treating conditions like Alzheimer's disease and Parkinson's disease.

Monoamine Oxidase Inhibition

Research indicates that this compound exhibits selective inhibition of MAO-B over MAO-A, which is significant because MAO-B is often implicated in neurodegenerative processes. A study demonstrated that this compound analogs, particularly those with aminoalkyl modifications, showed promising selectivity and potency against MAO-B:

- IC50 Values : this compound and its derivatives displayed low micromolar IC50 values against MAO-B, indicating effective inhibition.

- Structure-Activity Relationship (SAR) : The presence of specific functional groups on the this compound structure enhances its inhibitory activity against MAO-B while maintaining lower activity against MAO-A, which could reduce side effects associated with non-selective MAO inhibition .

Anti-inflammatory Properties

In addition to its neuroprotective effects through MAO inhibition, this compound exhibits significant anti-inflammatory activity. Studies have shown that derivatives like 25-methoxy this compound (25-MHA) can reduce inflammation markers in experimental models:

- Cytokine Inhibition : 25-MHA significantly inhibited the mRNA expression levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Oxidative Stress Reduction : Treatment with 25-MHA enhanced antioxidant enzyme activity and reduced oxidative stress markers in vivo .

Case Studies and Experimental Findings

- Neuroprotection : In models of cognitive impairment, this compound analogs improved memory function by modulating neurotransmitter levels and reducing oxidative stress. For instance, compound 3bc demonstrated notable improvements in cognitive function in animal models .

- Pain and Inflammation : In studies assessing pain responses, 25-MHA significantly attenuated pain behaviors induced by formalin and acetic acid in mice. The treatment also showed a marked reduction in paw edema induced by complete Freund's adjuvant (CFA), suggesting its potential utility in managing inflammatory pain conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Target Enzyme | IC50 (µM) | Anti-inflammatory Effect | Neuroprotective Effect |

|---|---|---|---|---|

| This compound | MAO-A | >200 | Moderate | Yes |

| This compound | MAO-B | <10 | Significant | Yes |

| 25-Methoxy this compound (25-MHA) | NF-κB | N/A | Strong | Yes |

Q & A

Q. What in vitro assays are commonly used to evaluate Hispidol's anti-inflammatory effects, and how are they optimized?

this compound's anti-inflammatory activity is primarily assessed using TNF-α-induced monocyte adhesion assays in colon epithelial cells. Researchers typically pre-treat cells with this compound (e.g., 0.1–10 µM) before TNF-α stimulation, followed by quantification of adherent monocytes via fluorescence or microscopy. The IC50 (0.50 µM) is determined using dose-response curves . Key optimization steps include controlling TNF-α concentrations (10–20 ng/mL) and incubation times (4–6 hours) to ensure reproducibility .

Q. How is this compound's chemical stability characterized in experimental settings?

Stability studies involve HPLC or LC-MS analysis under varying storage conditions. This compound remains stable in DMSO at -20°C for 1 month but degrades faster at 4°C. Powder formulations are stable for 2–3 years at -20°C. Researchers must avoid repeated freeze-thaw cycles and validate purity (≥98.5%) before assays using NMR or mass spectrometry .

Q. What biosynthetic pathways produce this compound in plant models, and which enzymes are critical?

In Medicago truncatula, this compound biosynthesis involves peroxidases (MtPRX1 and MtPRX2) that oxidize isoliquiritigenin to aurones. Heterologous expression in E. coli confirms their role, while non-specific peroxidases (e.g., horseradish peroxidase) produce unwanted byproducts like quinol vinyl ether (QVE). Transcriptional profiling (qRT-PCR) and enzyme assays validate pathway specificity .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound's dual roles in neuroinflammation and alcohol use disorder (AUD)?

this compound modulates BK channels (linked to ethanol responses in C. elegans and mice) while inhibiting TNF-α-mediated inflammation. To resolve contradictions, researchers should conduct dual-pathway studies: (1) measure BK channel activation via patch-clamp electrophysiology, and (2) parallel assays for TNF-α inhibition. Context-dependent effects (e.g., dose, tissue specificity) must be analyzed using ANOVA with post-hoc tests .

Q. What experimental designs address the low solubility of this compound in aqueous buffers?

Solubility challenges are mitigated by:

Q. How can heterologous expression systems clarify this compound biosynthesis mechanisms?

Co-expressing MtPRX1/2 with isoliquiritigenin in yeast or Nicotiana benthamiana enables in planta this compound production. LC-MS/MS quantifies aurone yields, while CRISPR knockouts of competing pathways (e.g., chalcone isomerase) reduce metabolic diversion. Transcriptomics (RNA-seq) identifies regulatory networks .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?

Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50. For behavioral data (e.g., elevated plus maze tests), apply mixed-effects models to account for inter-animal variability. Sensitivity analyses (e.g., bootstrapping) ensure robustness .

Q. How should researchers validate this compound's specificity in kinase or receptor-binding assays?

Screen against panels of off-target kinases (e.g., PKC, PKA) using competitive binding assays (Kd measurements via SPR or ITC). For TNF-α studies, include negative controls (e.g., TNF-α receptor knockouts) to confirm pathway-specific effects .

Data Interpretation Challenges

Q. Why might this compound show divergent outcomes in acute vs. chronic inflammation models?

Acute models (e.g., LPS-induced endotoxemia) may highlight rapid BK channel modulation, while chronic models (e.g., DSS-induced colitis) emphasize TNF-α inhibition. Researchers should perform time-course experiments and multi-omics (proteomics/metabolomics) to map temporal pathway interactions .

Q. How can transcriptomic data resolve this compound's dual effects on inflammation and neurodegeneration?

Integrate RNA-seq datasets from this compound-treated immune cells (e.g., THP-1 monocytes) and neuronal models (e.g., SH-SY5Y). Enrichment analysis (DAVID, GSEA) identifies overlapping pathways (e.g., NF-κB, oxidative stress), while siRNA knockdowns validate target genes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.